molecular formula C12H11ClN2O B2737548 N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide CAS No. 2288716-11-8

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide

Cat. No.: B2737548
CAS No.: 2288716-11-8
M. Wt: 234.68
InChI Key: GDIWIJYCOBIXRX-POHAHGRESA-N
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Description

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide is an organic compound with the molecular formula C12H11ClN2O. This compound is characterized by the presence of a benzamide group attached to a chloromethyl and cyanopropenyl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide typically involves the reaction of benzamide with a chloromethyl and cyanopropenyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloromethylating agents and cyanide sources. The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production method may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]acetamide
  • N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]propionamide

Uniqueness

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Biological Activity

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12ClN3O\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}

This compound features a benzamide moiety, which is known for its diverse biological activities, including anti-inflammatory and antitumor effects.

Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of key cellular pathways. Specifically, many benzamide derivatives have been shown to inhibit the transcription factor NF-kappaB, which plays a critical role in regulating inflammation and apoptosis. The inhibition of NF-kappaB leads to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and can induce apoptosis in cancer cells .

Anti-inflammatory Properties

Studies have demonstrated that benzamide derivatives possess significant anti-inflammatory properties. For instance, research on related compounds has shown that they can inhibit lipopolysaccharide-induced TNF-alpha production in animal models, suggesting a similar potential for this compound .

Table 1: Anti-inflammatory Effects of Benzamide Derivatives

CompoundDose (mg/kg)TNF-alpha Inhibition (%)Model Organism
Metoclopramide10 - 50050 - 70Mouse
3-Chloroprocainamide5060Rat
N-[Chloromethyl]-benzamideTBDTBDTBD

Antitumor Activity

The antitumor activity of this compound has been evaluated through various assays. Compounds with structural similarities have shown promising results against several cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). In vitro studies utilizing both 2D and 3D cell culture models revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis .

Table 2: Antitumor Activity Against Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.26 ± 0.33MTS
Compound BHCC82720.46 ± 8.63BrdU Proliferation
N-[Chloromethyl]-benzamideNCI-H358TBDTBD

Case Studies

  • Case Study on Inflammation : A study investigated the effect of benzamide derivatives on inflammation in a rat model. Treatment with a related compound resulted in significant reductions in lung edema and inflammatory markers, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .
  • Antitumor Efficacy : In another study assessing various benzamides, compounds were tested on human lung cancer cell lines using both MTS cytotoxicity and BrdU proliferation assays. The results indicated that many derivatives exhibited high cytotoxicity in 2D cultures but showed reduced efficacy in more physiologically relevant 3D cultures, highlighting the need for further optimization .

Properties

IUPAC Name

N-[(E)-2-(chloromethyl)-3-cyanoprop-2-enyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-8-10(6-7-14)9-15-12(16)11-4-2-1-3-5-11/h1-6H,8-9H2,(H,15,16)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIWIJYCOBIXRX-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=CC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC/C(=C\C#N)/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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